154303-05-6
CAS No.: 154303-05-6
Cat. No.: VC0549435
Molecular Formula: C217H341N71O74S9
Molecular Weight: 5417.1
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154303-05-6 |
---|---|
Molecular Formula | C217H341N71O74S9 |
Molecular Weight | 5417.1 |
Standard InChI | InChI=1S/C217H341N71O74S9/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239) |
Standard InChI Key | KZMZKUVIDVBQGX-UHFFFAOYSA-N |
Appearance | White lyophilised solid |
Introduction
Chemical Properties and Structure
Molecular Details
Echistatin possesses specific chemical properties that contribute to its biological activity and research utility. These properties are summarized in the following table:
Property | Value |
---|---|
Chemical Name | Echistatin |
CAS Number | 154303-05-6 |
Molecular Formula | C217H341N71O74S9 |
Molecular Weight | 5417.04574 |
Physical Form | Powder |
Water Solubility | Soluble to 1 mg/ml in water |
Recommended Storage | -20°C |
Table 1: Key chemical properties of Echistatin (154303-05-6)
Structural Characteristics
Echistatin is a peptide consisting of 49 amino acid residues. Its three-dimensional structure is stabilized by four disulfide bonds formed between specific cysteine residues (Cys2-Cys11, Cys7-Cys32, Cys8-Cys37, and Cys20-Cys39) . This disulfide bonding pattern creates a rigid framework that contributes to the compound's stability and specific biological activity.
The complete amino acid sequence of Echistatin α1 isoform is:
H-Glu-Cys-Glu-Ser-Gly-Pro-Cys-Cys-Arg-Asn-Cys-Lys-Phe-Leu-Lys-Glu-Gly-Thr-Ile-Cys-Lys-Arg-Ala-Arg-Gly-Asp-Asp-Met-Asp-Asp-Tyr-Cys-Asn-Gly-Lys-Thr-Cys-Asp-Cys-Pro-Arg-Asn-Pro-His-Lys-Gly-Pro-Ala-Thr-OH
A critically important structural feature of Echistatin is the presence of the arginine-glycine-aspartic acid (RGD) sequence motif. This tripeptide sequence is essential for the compound's ability to bind to integrin receptors, particularly those involved in platelet aggregation and cell adhesion processes.
Biological Activity and Mechanisms
Integrin Receptor Antagonism
The primary mechanism of action for Echistatin involves antagonism of integrin receptors. Integrins are transmembrane receptors that facilitate cell-cell and cell-extracellular matrix interactions. Echistatin specifically targets certain integrin subtypes, most notably αVβ3 and the glycoprotein IIb/IIIa complex (αIIbβ3) .
The compound binds irreversibly to the RGD recognition site on these integrins, preventing them from interacting with their natural ligands such as fibrinogen, vitronectin, and other extracellular matrix proteins. This blockade effectively disrupts various cellular processes dependent on integrin-mediated adhesion and signaling.
Effects on Platelet Aggregation and Vascular Function
One of the most well-documented effects of Echistatin is its inhibition of platelet aggregation. By binding to the glycoprotein IIb/IIIa receptor on platelets, Echistatin prevents the binding of fibrinogen, which is necessary for platelet cross-linking and clot formation . This antithrombotic activity has made Echistatin valuable in research related to thrombosis and hemostasis.
In addition to its effects on platelets, Echistatin has been studied for its impact on vascular cells. The compound can inhibit angiogenesis (the formation of new blood vessels) by blocking αVβ3 integrin on endothelial cells . This anti-angiogenic activity has potential implications for cancer research, as tumor growth and metastasis depend heavily on new blood vessel formation.
Research Applications
Thrombosis and Hemostasis Studies
The ability of Echistatin to inhibit platelet aggregation has made it an important tool in thrombosis and hemostasis research. Studies utilizing this compound have contributed to our understanding of:
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Platelet activation mechanisms
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Integrin receptor function in thrombosis
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Development of novel antithrombotic agents
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Blood clotting disorders and their potential treatments
Research data indicate that Echistatin inhibits platelet aggregation at nanomolar concentrations, making it one of the most potent naturally occurring integrin antagonists discovered .
Anti-angiogenic Therapy Research
Echistatin has shown significant promise in anti-angiogenic therapy research, particularly in the context of cancer treatment. A patent (US20110319335A1) describes the potential use of integrin receptor antagonists like Echistatin in combination therapy for anti-angiogenic treatment .
The following table summarizes key research findings regarding the anti-angiogenic properties of Echistatin:
Research Focus | Findings | Implications |
---|---|---|
Endothelial Cell Adhesion | Inhibits endothelial cell attachment to extracellular matrix | Blocks initial steps of angiogenesis |
Endothelial Migration | Prevents endothelial cell movement toward angiogenic stimuli | Disrupts blood vessel formation process |
Tumor Angiogenesis | Reduces formation of new blood vessels in tumor models | Potential to restrict tumor growth |
Combination Therapy | Enhanced effects when used with other anti-angiogenic agents | Potential for multi-targeted cancer therapy approaches |
Table 2: Anti-angiogenic research findings related to Echistatin
Synthesis and Preparation Methods
Two principal methods exist for obtaining Echistatin for research purposes:
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Natural Isolation: Traditionally, Echistatin is isolated directly from the venom of Echis carinatus through a multi-step purification process that involves:
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Venom extraction from the source organism
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Fractionation using chromatographic techniques
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Purification to isolate the specific peptide
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Verification of identity and purity
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Chemical Synthesis: Modern approaches include solid-phase peptide synthesis (SPPS), which allows for the precise assembly of the amino acid sequence. This method involves:
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Sequential addition of protected amino acids
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Formation of the correct disulfide bond pattern
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Purification of the final product
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Validation of structural integrity and biological activity
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Synthetic production offers advantages in terms of scalability, reproducibility, and the possibility of incorporating modifications to study structure-activity relationships.
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